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molecular formula C10H13NO2 B8459212 (7-Aminochroman-2-yl)methanol

(7-Aminochroman-2-yl)methanol

Cat. No. B8459212
M. Wt: 179.22 g/mol
InChI Key: IXWDJADQKFBZEA-UHFFFAOYSA-N
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Patent
US06706757B2

Procedure details

A solution of ethyl 7-amino-2-chromancarboxylate (1.26 g, 5.7 mmol) in anhydrous THF is treated dropwise with lithium borohydride (2.0 M in THF, 13.7 mmol), stirred under nitrogen at ambient temperatures for 4 h, quenched with methanol, stirred at ambient temperatures for 1 h, poured into water, extracted with ethyl acetate. The extracts are combined, dried over MgSO4 and concentrated in vacuo to afford the title compound as a nearly colorless oil, 0.9 g (90% yield), identified by NMR and mass spectral analyses.
Name
ethyl 7-amino-2-chromancarboxylate
Quantity
1.26 g
Type
reactant
Reaction Step One
Quantity
13.7 mmol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
90%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:11]=[C:10]2[C:5]([CH2:6][CH2:7][CH:8]([C:12](OCC)=[O:13])[O:9]2)=[CH:4][CH:3]=1.[BH4-].[Li+]>C1COCC1>[NH2:1][C:2]1[CH:11]=[C:10]2[C:5]([CH2:6][CH2:7][CH:8]([CH2:12][OH:13])[O:9]2)=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
ethyl 7-amino-2-chromancarboxylate
Quantity
1.26 g
Type
reactant
Smiles
NC1=CC=C2CCC(OC2=C1)C(=O)OCC
Name
Quantity
13.7 mmol
Type
reactant
Smiles
[BH4-].[Li+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
stirred under nitrogen at ambient temperatures for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with methanol
STIRRING
Type
STIRRING
Details
stirred at ambient temperatures for 1 h
Duration
1 h
ADDITION
Type
ADDITION
Details
poured into water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
NC1=CC=C2CCC(OC2=C1)CO
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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